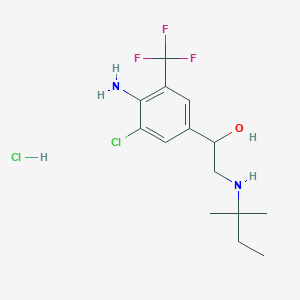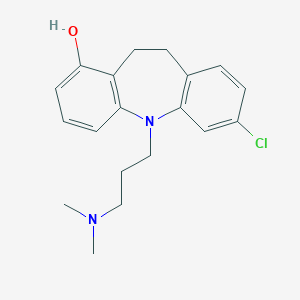
(1-Cyanocyclohexyl)acetic acid
Übersicht
Beschreibung
“(1-Cyanocyclohexyl)acetic acid”, also known as “1-Cyanocyclohexaneacetic acid”, is an analytical standard . It has the empirical formula C9H13NO2 and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of “(1-Cyanocyclohexyl)acetic acid” involves a microbial conversion method. The substrate 1-cyanocyclohexylacetonitrile is first catalyzed, and then the conversion liquid is separated and purified in a step-by-step manner to finally obtain the product .Molecular Structure Analysis
The molecular structure of “(1-Cyanocyclohexyl)acetic acid” is represented by the empirical formula C9H13NO2 . The molecular weight of the compound is 167.21 .Physical And Chemical Properties Analysis
“(1-Cyanocyclohexyl)acetic acid” has a molecular weight of 167.21 . More detailed physical and chemical properties are not available in the current search results .Wissenschaftliche Forschungsanwendungen
-
Use in Catalytic Processes
- Field : Organic Chemistry
- Application : It has been used in palladium-mediated cyclization processes.
- Methods : The treatment of 1-allyl-2-alkenylidenecyclohexanols in acetic acid by the Pd (0) complex, leading to specific cyclic compounds.
- Results : The process led to the formation of specific cyclic compounds.
-
Drug Delivery Applications
- Field : Biomedical Engineering
- Application : A study highlighted the potential of polymers like poly (cyclohexane-1,4-diyl acetone dimethylene ketal) (PCADK), which hydrolyzes into components including 1,4-cyclohexanedimethanol, for enhancing drug delivery to macrophages.
- Methods : The study involved the use of polymers like PCADK for drug delivery.
- Results : The study found potential in enhancing drug delivery to macrophages.
-
Synthesis and Characterization for Biomedical Applications
- Field : Biochemistry
- Application : Research has been conducted on synthesizing Schiff base ligands from amino acids including [1- (aminomethyl)cyclohexyl]acetic acid, which were then used to create metal complexes with potential antioxidant and xanthine oxidase inhibitory activities.
- Methods : The study involved the synthesis of Schiff base ligands from amino acids.
- Results : The study found potential antioxidant and xanthine oxidase inhibitory activities.
-
Chemical Oxidation Studies
- Field : Chemical Engineering
- Application : Studies on the oxidation of cyclohexanone in the presence of synthetic carbons catalysts, examining how different factors affect the yield of various acids.
- Methods : The study involved the oxidation of cyclohexanone in the presence of synthetic carbons catalysts.
- Results : The study examined how different factors affect the yield of various acids.
-
Enzymatic Biotransformation for Industrial Production
- Field : Industrial Biotechnology
- Application : A study focused on the enzymatic biotransformation of 1-cyanocyclohexylacetonitrile to 1- (cyanocyclohexyl) acetic acid.
- Methods : The study involved the enzymatic biotransformation of 1-cyanocyclohexylacetonitrile.
- Results : The study highlighted a mutant enzyme with enhanced activity and stability, promising for industrial applications.
-
Investigation of Mechanisms in Chemical Ionization
- Field : Physical Chemistry
- Application : Research on the elimination of acetic acid from MH (+) ions of acetates of stereoisomeric 2-methyl-1-cyclohexanols under chemical ionization conditions.
- Methods : The study involved the investigation of the elimination of acetic acid from MH (+) ions of acetates.
- Results : The study contributed to our understanding of the mechanistic aspects in this field.
-
Analytical Standard
- Field : Analytical Chemistry
- Application : “(1-Cyanocyclohexyl)acetic acid” is used as an analytical standard in various chemical analyses .
- Methods : It is used in the calibration of analytical instruments and the validation of analytical methods .
- Results : Accurate and reliable analytical results are obtained .
-
Production of 1-(Cyanocyclohexyl) Acetic Acid
- Field : Industrial Biotechnology
- Application : A study focused on the activity improvement of a regioselective nitrilase from Acidovorax facilis and its application in the production of 1-(cyanocyclohexyl) acetic acid .
- Methods : The study involved the enzymatic biotransformation of a specific substrate .
- Results : The study highlighted a mutant enzyme with enhanced activity and stability, promising for industrial applications .
-
Synthesis of 1-Cyanocyclohexyl Acetic Acid
- Field : Organic Chemistry
- Application : A patent application provides a nitrilase mutant and its application in the synthesis of 1-cyanocyclohexyl acetic acid .
- Methods : The nitrilase mutant is obtained by mutating one or two of the amino acids at specific positions of the amino acid sequence .
- Results : The mutant enzyme showed improved activity in the synthesis of 1-cyanocyclohexyl acetic acid .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-cyanocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXLCAKCKPSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158130 | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclohexyl)acetic acid | |
CAS RN |
133481-09-1 | |
| Record name | 1-Cyanocyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133481-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133481091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetic acid, 1-cyano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-cyanocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CYANOCYCLOHEXYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1393FZ76L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)
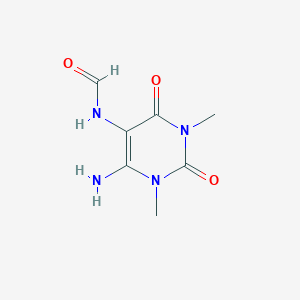
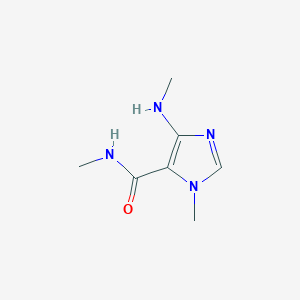
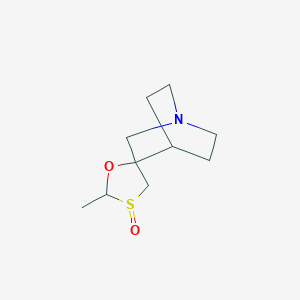
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
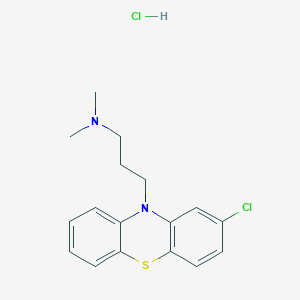
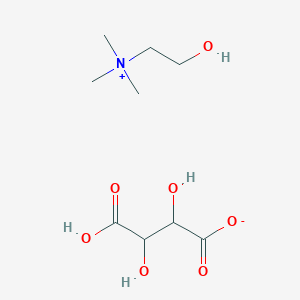
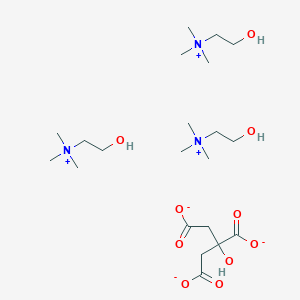
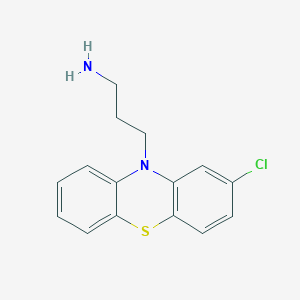
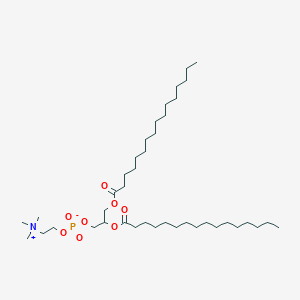
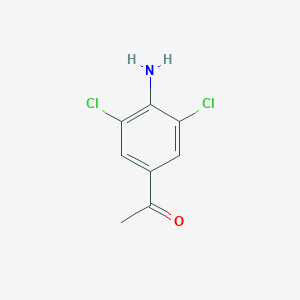
![3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)
